REACTION_CXSMILES
|
[CH2:1]([O:3][C:4](=[O:13])[C:5]([C:8]1[N:9]=[CH:10][NH:11][CH:12]=1)([CH3:7])[CH3:6])[CH3:2].[H-].[Na+].CI.[C:18](=O)([O-])O.[Na+]>CN(C)C=O>[CH2:1]([O:3][C:4](=[O:13])[C:5]([CH3:7])([C:8]1[N:9]=[CH:10][N:11]([CH3:18])[CH:12]=1)[CH3:6])[CH3:2] |f:1.2,4.5|
|
Name
|
|
Quantity
|
1.82 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(C(C)(C)C=1N=CNC1)=O
|
Name
|
|
Quantity
|
0.48 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
0.81 mL
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(O)([O-])=O.[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred for 30 minutes at 60° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture stirred for 4 hours at 60° C
|
Duration
|
4 h
|
Type
|
EXTRACTION
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Details
|
extracted with tert-butyl methyl ether (3×)
|
Type
|
WASH
|
Details
|
The combined extracts are washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulphate
|
Type
|
CONCENTRATION
|
Details
|
concentrated by evaporation
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(C(C)(C=1N=CN(C1)C)C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |